molecular formula C15H19NO3 B1683402 p-(3-Oxocyclohexyl)hydratropic acid oxime CAS No. 56187-89-4

p-(3-Oxocyclohexyl)hydratropic acid oxime

Cat. No.: B1683402
CAS No.: 56187-89-4
M. Wt: 261.32 g/mol
InChI Key: IQPPOXSMSDPZKU-JQIJEIRASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ximoprofen typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the key intermediate, 2-(4-isobutylphenyl)propionic acid.

    Reaction with Isocyanate: This intermediate is then reacted with an appropriate isocyanate to form the corresponding amide.

    Cyclization: The amide undergoes cyclization under acidic conditions to yield ximoprofen.

Industrial Production Methods: Industrial production of ximoprofen follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Types of Reactions:

    Oxidation: Ximoprofen can undergo oxidation reactions, typically involving the hydroxylation of the aromatic ring.

    Reduction: Reduction reactions can convert ximoprofen to its corresponding alcohol derivatives.

    Substitution: Ximoprofen can participate in substitution reactions, particularly electrophilic aromatic substitution, where the aromatic ring is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)).

Major Products:

    Oxidation: Hydroxylated derivatives of ximoprofen.

    Reduction: Alcohol derivatives of ximoprofen.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ximoprofen has a wide range of applications in scientific research:

Mechanism of Action

Ximoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, ximoprofen reduces the production of these mediators, thereby alleviating inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid cascade.

Similar Compounds:

    Ibuprofen: Another propionic acid NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: A propionic acid derivative with a longer half-life compared to ximoprofen.

    Ketoprofen: Known for its potent anti-inflammatory effects but with a different side effect profile.

Uniqueness of Ximoprofen: Ximoprofen is unique due to its specific pharmacokinetic properties, such as a shorter half-life and different absorption characteristics compared to other NSAIDs . This makes it suitable for conditions requiring rapid onset of action and shorter duration of effect.

Properties

56187-89-4

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-[4-[(3E)-3-hydroxyiminocyclohexyl]phenyl]propanoic acid

InChI

InChI=1S/C15H19NO3/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(9-13)16-19/h5-8,10,13,19H,2-4,9H2,1H3,(H,17,18)/b16-14+

InChI Key

IQPPOXSMSDPZKU-JQIJEIRASA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)C2CCC/C(=N\O)/C2)C(=O)O

SMILES

CC(C1=CC=C(C=C1)C2CCCC(=NO)C2)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCC(=NO)C2)C(=O)O

Appearance

Solid powder

56187-89-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(4-(3-oximinocyclohexyl)phenyl)propionic acid
ximoprofen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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